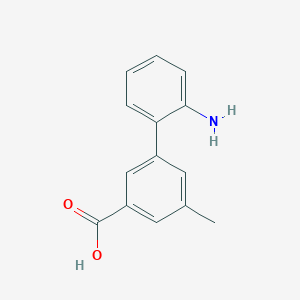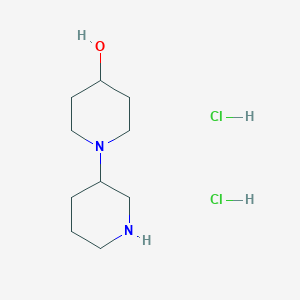
tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate (TBODC) is a compound that has been used in various scientific research applications. It is a heterocyclic compound that has been studied for its potential as an agent in drug discovery and development. TBODC has been studied for its ability to act as a catalyst, as a reactant in organic synthesis, and as a reagent in biochemical and physiological studies. TBODC is a versatile compound that has a wide range of applications in the laboratory.
Wissenschaftliche Forschungsanwendungen
C14H17NO3 C_{14}H_{17}NO_{3} C14H17NO3
and a molecular weight of 247.29 , has several potential applications in various fields of scientific research.Peptide Synthesis
This compound can be utilized in the synthesis of peptides, particularly in the incorporation of isoquinoline as a structural motif in peptide chains. Isoquinoline derivatives are known to play a role in enhancing the biological activity of peptides .
Drug Discovery
The isoquinoline structure is a common feature in many pharmacologically active molecules. As such, tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate could be a valuable intermediate in the design and discovery of new drugs, especially in the realm of neurodegenerative diseases and cancer treatment .
Anticonvulsant Agents
Derivatives of isoquinoline have been explored for their anticonvulsant properties. This compound could serve as a precursor in the synthesis of novel anticonvulsant agents, contributing to the development of treatments for epilepsy and other seizure disorders .
Antibacterial Drug Synthesis
The structural similarity of this compound to quinolones suggests its potential use in the synthesis of antibacterial drugs. Quinolones are a critical class of antibiotics, and new derivatives could lead to the development of novel antibacterial agents .
Tubulin Inhibitors
Isoquinoline derivatives have been investigated for their ability to inhibit tubulin polymerization, which is a promising approach in cancer therapy. This compound could be used to synthesize tubulin inhibitors that prevent the growth of cancer cells .
HIV-1 Integrase Inhibitors
Given the importance of isoquinoline derivatives in antiviral research, tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate may be a candidate for the development of HIV-1 integrase inhibitors, a class of antiretroviral drugs .
Reference Standards for Pharmaceutical Testing
Due to its well-defined structure and properties, this compound can be used as a reference standard in pharmaceutical testing to ensure the quality and consistency of drug formulations .
Eigenschaften
IUPAC Name |
tert-butyl 4-oxo-1,3-dihydroisoquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10-6-4-5-7-11(10)12(16)9-15/h4-7H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWNRRPJKYCCHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696138 | |
| Record name | tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1134327-89-1 | |
| Record name | 1,1-Dimethylethyl 3,4-dihydro-4-oxo-2(1H)-isoquinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1134327-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-oxo-3,4-dihydroisoquinoline-2(1H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Hexyloxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1527740.png)
![3-bromo-6-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1527741.png)







![2-Benzo[1,3]dioxol-5-YL-oxazole-4-carbaldehyde](/img/structure/B1527757.png)


